

# Technical Guide: N,N-Didesmethyl Trimebutine

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## Compound of Interest

Compound Name: *N,N-Didesmethyl trimebutine*

Cat. No.: *B13835759*

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Structural Characterization, Metabolic Dynamics, and Analytical Protocols

## Executive Summary

**N,N-Didesmethyl trimebutine** (also known as bis-desmethyltrimebutine or APB) is the terminal primary amine metabolite of the spasmolytic agent trimebutine. Unlike many Phase I metabolites that undergo rapid deactivation, **N,N-didesmethyl trimebutine** retains significant pharmacological affinity for peripheral opioid receptors (

), contributing to the sustained therapeutic duration of the parent drug.

This guide provides a definitive technical analysis of the molecule, designed for researchers in pharmacokinetics, toxicology, and chemical synthesis. It moves beyond basic definitions to explore the structural determinants of its activity, its formation via CYP450-mediated N-dealkylation, and validated LC-MS/MS protocols for its quantification in biological matrices.

## Molecular Architecture & Physicochemical Properties

## Structural Identity

**N,N-Didesmethyl trimebutine** represents the "naked" primary amine core of the trimebutine scaffold. The removal of the two methyl groups from the nitrogen atom significantly alters the molecule's basicity and hydrogen-bonding capacity compared to the tertiary amine parent.

Property	Specification
IUPAC Name	2-amino-2-phenylbutyl 3,4,5-trimethoxybenzoate
Common Codes	APB, Bis-nor-trimebutine, N,N-didesmethyl TMB
Molecular Formula	
Molecular Weight	359.42 g/mol
Monoisotopic Mass	359.1733 Da
Chirality	Contains one chiral center at the C2 position of the butyl chain. <sup>[1][2]</sup> (Parent drug is typically a racemate). <sup>[3]</sup>
Key Moiety	3,4,5-trimethoxybenzoyl ester linked to a 2-amino-2-phenylbutanol backbone. <sup>[2][4][5]</sup>

## Structural Significance

The transition from a tertiary amine (Trimebutine) to a primary amine (N,N-didesmethyl) impacts the pharmacophore:

- **Steric Bulk Reduction:** Removal of methyl groups reduces steric hindrance at the nitrogen binding site, potentially altering the binding kinetics at the opioid receptor cleft.
- **Polarity Shift:** The primary amine increases the polar surface area (PSA), affecting blood-brain barrier (BBB) permeability relative to the more lipophilic parent.

## Metabolic Genesis and Pharmacodynamics

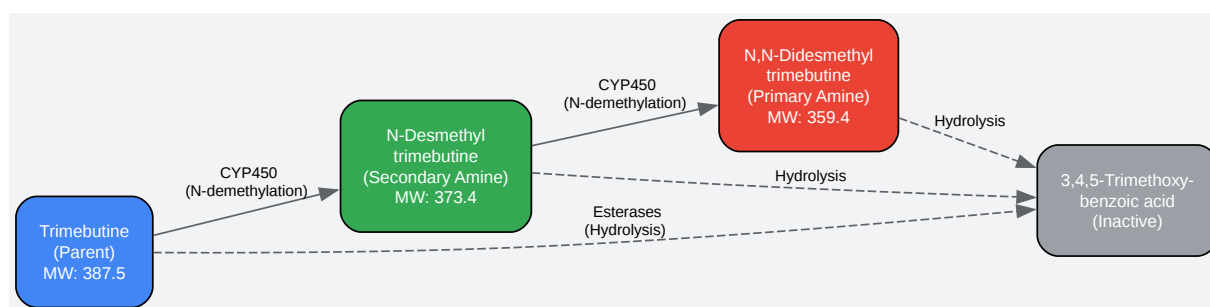
### The N-Demethylation Cascade

Trimebutine undergoes extensive first-pass metabolism.[5] While ester hydrolysis is a major pathway leading to inactive benzoic acid derivatives, the N-demethylation pathway preserves the pharmacologically active ester linkage.

The biotransformation is mediated primarily by hepatic Cytochrome P450 enzymes (specifically CYP3A4 and potentially CYP2C9/2B6), proceeding in a stepwise fashion:

- Parent: Trimebutine (Secondary Amine)
- Intermediate: N-monodesmethyl trimebutine (Secondary Amine)
- Terminal: **N,N-didesmethyl trimebutine** (Primary Amine)

## Visualization: Metabolic Pathway (DOT)



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Figure 1: Stepwise N-demethylation pathway of Trimebutine yielding the primary amine metabolite.

## Pharmacological Activity

Contrary to the general rule where metabolism yields inactive compounds, **N,N-didesmethyl trimebutine** remains bioactive.

- **Receptor Affinity:** It acts as a non-selective agonist at  
,  
, and  
opioid receptors.
- **Clinical Implication:** The accumulation of this metabolite contributes to the "smoothing" of the therapeutic effect, preventing rapid wearing-off effects between doses. However, in cases of renal impairment, accumulation of the primary amine may increase the risk of opioid-like side effects (e.g., sedation).

## Analytical Characterization (LC-MS/MS)

For pharmacokinetic studies, distinguishing the bis-desmethyl metabolite from the mono-desmethyl and parent forms is critical. The following protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode.

## Mass Spectrometry Parameters

The fragmentation pattern is dominated by the stability of the 3,4,5-trimethoxybenzoyl cation ( $m/z$  195), which serves as the common quantifier ion for the parent and both amine metabolites.

Analyte	Precursor Ion	Product Ion (Quantifier)	Collision Energy (eV)	Origin of Fragment
Trimebutine	388.2	343.2	20	Loss of dimethylamine/ethoxy
N-Desmethyl	374.2	195.1	25	Trimethoxybenzoyl cation
N,N-Didesmethyl	360.2	195.1	28	Trimethoxybenzoyl cation
IS (Haloperidol-d4)	380.1	169.0	30	Internal Standard

## Sample Preparation Protocol (Self-Validating)

To ensure data integrity, use a Liquid-Liquid Extraction (LLE) method rather than protein precipitation alone, as this removes phospholipids that suppress ionization of the polar primary amine.

- Aliquot: Transfer of plasma into a glass tube.
- IS Addition: Add of Internal Standard (Deuterated Trimebutine-d5 or Haloperidol-d4).
- Alkalinization: Add of 0.1M NaOH (Critical: The primary amine must be uncharged to extract into organic solvent).
- Extraction: Add of n-hexane:isoamyl alcohol (98:2 v/v). Vortex for 2 mins.
- Separation: Centrifuge at 4000 rpm for 10 mins.

- Reconstitution: Evaporate the supernatant under nitrogen; reconstitute in Mobile Phase (Acetonitrile:Water + 0.1% Formic Acid).

## Synthesis and Isolation Strategy

Researchers requiring high-purity standards for **N,N-didesmethyl trimebutine** cannot rely on extracting it from biological matrices. A de novo synthesis strategy is required.

## Retrosynthetic Analysis

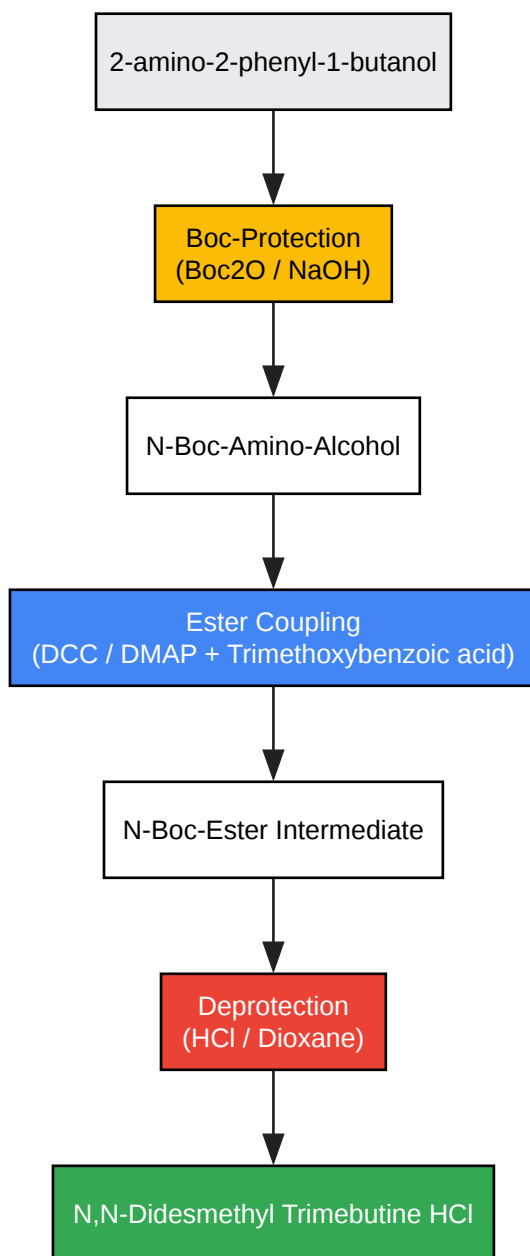
The molecule is an ester. The most robust disconnection is at the ester bond, separating the acid chloride from the amino-alcohol.

- Precursor A: 3,4,5-Trimethoxybenzoyl chloride.
- Precursor B: 2-amino-2-phenyl-1-butanol.[\[4\]](#)

## Synthetic Workflow

- Amino Protection (Critical): The primary amine on Precursor B is nucleophilic and will react with the acid chloride if not protected. However, selective esterification can be achieved using strong acid catalysis (Fischer esterification) or by protecting the amine with a Boc group (tert-butyloxycarbonyl).
  - Route: N-Boc-2-amino-2-phenylbutanol + 3,4,5-trimethoxybenzoic acid (DCC coupling).
- Deprotection: Removal of the Boc group using Trifluoroacetic acid (TFA) or HCl/Dioxane.
- Salt Formation: Conversion to the Hydrochloride salt (**N,N-didesmethyl trimebutine HCl**) for stability.

## Visualization: Synthetic Logic (DOT)



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Figure 2: Protected synthetic route to prevent amide formation and ensure ester specificity.

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